3-(2-Methoxyethyl)isoquinoline
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2-methoxyethyl)isoquinoline |
InChI |
InChI=1S/C12H13NO/c1-14-7-6-12-8-10-4-2-3-5-11(10)9-13-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
XRPKRYWVCMDCOS-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Core Modifications
- 3-(2-Pyridinyl)isoquinoline Derivatives: Compounds like VUF8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) exhibit high adenosine A3 receptor (A3AR) affinity (nanomolar range) due to the pyridinyl group at the 3-position. The methoxy group in the benzamide moiety enhances selectivity for A3AR over A1 and A2A subtypes. In contrast, 3-(2-Methoxyethyl)isoquinoline lacks the pyridinyl ring but shares a methoxy-containing substituent, which may confer distinct receptor binding profiles .
- 1-(2-Methoxyethyl)-3,4-dihydroisoquinolines: Synthesized via the Ritter reaction, these derivatives feature a methoxyethyl group at the 1-position and a partially saturated isoquinoline core. While structurally distinct, their synthesis highlights the versatility of methoxyethyl groups in modifying physicochemical properties, such as increased lipophilicity compared to unsubstituted dihydroisoquinolines .
- Benzo[de]isoquinoline-1,3-diones: describes 6-azido-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, where the methoxyethyl group is at the 2-position. The extended aromatic system (benzo[de] fusion) and dione functionality result in fluorescence properties, suggesting that substituent position and core modifications critically impact electronic characteristics .
Kinase Inhibition :
- CDK4-Selective Inhibitors: Isoquinoline-1,3-dione derivatives (e.g., Compound 62, IC50 = 2 nM for CDK4) demonstrate that substituents like aminomethylene at the 4-position enhance kinase selectivity.
Antibacterial Activity :
- 3-Phenyl Substituted Isoquinolines: Derivatives with lipophilic substituents (e.g., 3-biphenyl or 3-terphenyl) show potent antibacterial activity (MIC = 1–8 μg/mL against MRSA). The methoxyethyl group in 3-(2-Methoxyethyl)isoquinoline is less hydrophobic, which may reduce membrane penetration but improve aqueous solubility .
Receptor Modulation :
- A3 Adenosine Receptor (A3AR) Allosteric Enhancers: 3-(2-Pyridinyl)isoquinolines (e.g., VUF5455, EC50 ~10 μM) slow agonist dissociation via allosteric mechanisms. The methoxyethyl group in 3-(2-Methoxyethyl)isoquinoline could similarly influence receptor dynamics, though its smaller size compared to pyridinyl-benzamide derivatives may alter binding kinetics .
Physicochemical Properties
- Basicity and Solubility: Unsubstituted isoquinoline has a pKa of 5.14. The electron-donating methoxyethyl group in 3-(2-Methoxyethyl)isoquinoline may slightly increase basicity (higher pKa) compared to parent isoquinoline, enhancing protonation and salt formation under physiological conditions .
Data Tables
Table 2: Physicochemical Comparison
| Compound | Substituent Position | logP (Predicted) | pKa (Predicted) |
|---|---|---|---|
| 3-(2-Methoxyethyl)isoquinoline | 3-position | ~1.2 | ~5.5 |
| 3-Phenyl Isoquinoline | 3-position | ~3.0 | ~4.9 |
| Unsubstituted Isoquinoline | - | 2.1 | 5.14 |
Preparation Methods
Byproduct Formation
Dimerization of intermediates, as observed in early work-up conditions, can reduce yields. Switching from ammonium chloride to TFA minimizes this issue, improving isolated yields from 35% to 80%.
Nitrile Availability
The limited commercial availability of 3-methoxypropiononitrile necessitates in situ synthesis or alternative precursors. One potential workaround involves using propargyl nitriles, followed by partial hydrogenation and methoxylation, though this extends the synthetic route.
Q & A
Q. What are the primary synthetic routes for 3-(2-Methoxyethyl)isoquinoline, and how can reaction conditions be optimized?
The synthesis of 3-(2-Methoxyethyl)isoquinoline typically involves multi-step protocols, including cyclization, functional group modifications, and purification. For example, indenoisoquinoline derivatives are synthesized via sequential reactions such as chlorination (SOCl₂, PhH), hydrogenation (H₂, Pd/C), and azide reduction (NaN₃, DMSO) . Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) is critical: highlights that adjusting reaction time and solvent polarity (e.g., THF vs. MeOH) improves yield and purity. Analytical techniques like HPLC and NMR are essential for monitoring intermediate formation .
Q. How do the solubility and stability of 3-(2-Methoxyethyl)isoquinoline derivatives influence their biological evaluation?
The methoxyethyl group enhances solubility in organic solvents (e.g., DMSO, EtOAc) but reduces aqueous solubility, impacting bioavailability . Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are recommended to ensure compound integrity during biological assays. suggests that structural modifications, such as introducing polar substituents (e.g., carboxylate groups), can improve water solubility without compromising stability .
Q. What spectroscopic methods are most effective for characterizing 3-(2-Methoxyethyl)isoquinoline derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing methoxyethyl vs. methoxymethyl groups) .
- HRMS : For precise molecular weight validation .
- X-ray crystallography : To resolve spirocyclic or sterically hindered structures, as seen in and for related spiro-isoquinolines .
Advanced Research Questions
Q. How can conflicting biological activity data for 3-(2-Methoxyethyl)isoquinoline derivatives be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, notes that halogen substitution (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) significantly alters kinase inhibition profiles. To reconcile contradictions:
Q. What strategies improve the selectivity of 3-(2-Methoxyethyl)isoquinoline-based kinase inhibitors?
Structural optimization is key:
- Core modifications : Introducing a spirocyclic framework (e.g., cyclohexane vs. cyclopentane) reduces off-target effects by restricting conformational flexibility .
- Substituent tuning : The methoxyethyl group’s length and polarity (e.g., replacing with ethoxyethyl) can modulate ATP-binding pocket interactions . demonstrates that benzyl substituents enhance selectivity for ABL1 kinase over EGFR .
Q. How do solvent effects and catalyst choice influence the efficiency of Bischler-Napieralski reactions in isoquinoline synthesis?
The Bischler-Napieralski reaction (e.g., cyclodehydration of β-phenethylamides) requires careful optimization:
- Solvent : Non-polar solvents (PhH, CHCl₃) favor cyclization over side reactions .
- Catalyst : POCl₃ or AlCl₃ at 50–78°C accelerates imine formation, reducing reaction time from 14 hours to 2 hours . highlights that catalytic CuI/KI systems improve yields in azide-alkyne cycloadditions for late-stage functionalization .
Methodological Considerations
Q. What purification techniques are recommended for isolating 3-(2-Methoxyethyl)isoquinoline derivatives with high enantiomeric excess?
- Chiral HPLC : Effective for resolving enantiomers of spiro-isoquinolines .
- Crystallization : Use solvent pairs (e.g., EtOAc/hexane) to enhance crystalline purity .
- Flash chromatography : Optimize gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate polar byproducts .
Q. How can computational modeling guide the design of 3-(2-Methoxyethyl)isoquinoline derivatives with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
